molecular formula C8H12N2O2S B1346115 3-amino-N,4-dimethylbenzenesulfonamide CAS No. 1017450-04-2

3-amino-N,4-dimethylbenzenesulfonamide

Cat. No.: B1346115
CAS No.: 1017450-04-2
M. Wt: 200.26 g/mol
InChI Key: BYMSHRYDXXJNNV-UHFFFAOYSA-N
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Description

3-Amino-N,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is characterized by the presence of an amino group at the third position and a dimethyl group at the fourth position on the benzene ring, along with a sulfonamide group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,4-dimethylbenzenesulfonamide typically involves the sulfonation of 3-amino-4-dimethylbenzene. The process includes the following steps:

    Nitration: The starting material, 4-dimethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Sulfonation: The final step involves the sulfonation of the amino group using sulfuric acid to form the sulfonamide.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron, hydrochloric acid, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Amino-N,4-dimethylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antibacterial agent.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylbenzenesulfonamide
  • 3-Amino-N,N-dimethylbenzenesulfonamide
  • 4-Amino-N,N-dimethylbenzenesulfonamide

Comparison: 3-Amino-N,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the amino and dimethyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its similar counterparts. For instance, the presence of the amino group at the third position and the dimethyl group at the fourth position can influence the compound’s solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

3-amino-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMSHRYDXXJNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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